![molecular formula C17H14F3N3O B2480250 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-15-7](/img/structure/B2480250.png)
5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involves a complex chemical reaction that is facilitated by microwave irradiation. Özil et al. (2010) synthesized 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones by reacting N-(ethoxycarbonyl)-4-(trifluoromethyl)benzenehydrazonic acid ethyl ester with primary amines or hydrazine under microwave irradiation. This method showcases the efficiency and versatility of microwave-assisted synthesis in producing triazole derivatives with complex substitutions (Özil, Islamoglu, Menteşe, & Kahveci, 2010).
Molecular Structure Analysis
X-ray crystallography and computational methods such as Density Functional Theory (DFT) have been employed to analyze the molecular structure of triazole derivatives. For example, compounds related to this compound have been studied to determine their electronic and molecular structure, providing insights into their pharmacological activity. Kaczor et al. (2013) conducted an exhaustive study on the electronic and molecular structure of a 1,2,4-triazole derivative, highlighting the importance of molecular docking in understanding the interaction with biological targets (Kaczor, Pitucha, Karczmarzyk, Wysocki, Rzymowska, & Matosiuk, 2013).
Scientific Research Applications
Antihyperglycemic Agents
The compound has been a subject of interest in the synthesis of potent antihyperglycemic agents. Research has indicated its role in the significant reduction of plasma glucose levels in diabetic mice models, indicating its potential as a new class of antihyperglycemic agents. This effect is primarily attributed to the selective inhibition of renal tubular glucose reabsorption rather than blocking intestinal glucose absorption, distinguishing it from other glucose absorption inhibitors like phlorizin (Kees et al., 1996).
Anticonvulsant Properties
Compounds structurally related to 5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one have been studied for their anticonvulsant activities. Some derivatives have exhibited significant protection against maximal electroshock and pentylenetetrazole-induced seizures in mice. These studies suggest the involvement of non-benzodiazepine and non-NMDA-type glutamate receptors in the anticonvulsant mechanism of these compounds (Kane et al., 1990). Furthermore, other research has indicated that some derivatives have higher safety compared to standard anticonvulsant drugs, pointing towards their potential therapeutic applications (Cao et al., 2013).
Antidepressant Effects
Research has also delved into the antidepressant potential of related 1,2,4-triazole derivatives. Several compounds in this series have shown potent antagonism of induced hypothermia and ptosis in mice, pointing towards their potential antidepressant activities. Interestingly, the study found that the substitution patterns on the triazole nucleus significantly influence activity, and the presence of a thiocarbonyl group at the 3-position is crucial for retaining the antidepressant effect (Kane et al., 1988).
Anti-inflammatory and Analgesic Activities
Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Studies suggest that certain structural configurations of these derivatives exhibit significant anti-inflammatory activity, with correlated analgesic effects. This indicates the potential use of these compounds in treating conditions associated with pain and inflammation (El-Emam & Ibrahim, 1991).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoles, have been reported to have potential applications in the agrochemical and medicinal chemistry industries . They are used as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
It’s known that pyrazoles interact with their targets to induce a variety of biological effects . The trifluoromethyl group has been extensively investigated in drug research for its ability to enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
It’s known that pyrazoles can affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group is known to enhance biological activity and increase chemical or metabolic stability , which could potentially impact the compound’s bioavailability.
Result of Action
Similar compounds, such as pyrazoles, have been reported to have anti-inflammatory and antitumor effects .
Action Environment
The trifluoromethyl group is known to enhance the compound’s stability , which could potentially make it more resistant to environmental factors.
Safety and Hazards
properties
IUPAC Name |
5-methyl-4-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-12-21-22(16(24)23(12)15-8-3-2-4-9-15)11-13-6-5-7-14(10-13)17(18,19)20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVDEABGLCPQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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